molecular formula C₂₀H₂₈O₂ B1144626 6β-Methoxy-3,5-cycloandrost-15-en-17-one CAS No. 1309594-70-4

6β-Methoxy-3,5-cycloandrost-15-en-17-one

Cat. No.: B1144626
CAS No.: 1309594-70-4
M. Wt: 300.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Methoxy-3,5-cycloandrost-15-en-17-one is a synthetic steroidal compound belonging to the 3,5-cycloandrostane class, characterized by a bridged structure between the C-3 and C-5 positions of the steroid nucleus. This specific structural motif is of significant interest in synthetic and microbiological chemistry, as the cyclopropane ring is known to be sensitive and can undergo selective fission under various conditions, serving as a valuable intermediate for further functionalization . The presence of the 6β-methoxy group and the Δ 15 -double bond makes this compound a potential precursor for the synthesis of more complex, biologically relevant steroidal molecules. The primary research applications of this compound are anticipated to be in the field of organic synthesis and steroid chemistry. Compounds with the 3,5-cyclo structure have been studied as substrates for microbiological hydroxylation by fungi such as Cephalosporium aphidicola and Rhizopus arrhizus , leading to hydroxylated products at various positions on the steroid backbone . Furthermore, structurally related steroidal compounds with modifications at the C-17 position are investigated as impurities or intermediates in the synthesis of active pharmaceutical ingredients, such as Abiraterone, a medication used for prostate cancer . Researchers value this compound for its potential to be transformed into novel steroids with potential biological activity or for use as an analytical reference standard. This product is strictly labeled For Research Use Only . It is not intended for use in diagnostics, as a therapeutic agent, or for any personal applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1309594-70-4

Molecular Formula

C₂₀H₂₈O₂

Molecular Weight

300.44

Origin of Product

United States

Chemical Reactions Analysis

6β-Methoxy-3,5-cycloandrost-15-en-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6β-Methoxy-3,5-cycloandrost-15-en-17-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6β-Methoxy-3,5-cycloandrost-15-en-17-one involves its interaction with steroid hormone receptors and enzymes. It is a derivative of Abiraterone, a known inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), which is involved in steroidogenesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which are critical for the growth of certain types of cancer cells.

Comparison with Similar Compounds

Structural Features and Stability

3α,5α-Cyclo-6β-Methoxyandrostan-17-one
  • Key Differences : Shares the 3,5-cyclo ring and 6β-methoxy group but lacks the C-15 double bond.
  • Stability: During gas-liquid chromatography (GLC) at 245°C, this compound undergoes partial pyrolysis, losing methanol to form 3α,5α-cycloandrost-6-en-17-one .
  • Mass Spectrometry : Distinct fragmentation patterns (e.g., strong m/e 270 peak) differentiate it from androsta-3,5-dien-17-one, highlighting the stabilizing role of the cyclo ring .
3β,5-Dihydroxy-6β,7β;15β,16β-Dimethylene-5β-Androstan-17-one
  • Key Differences : Replaces the methoxy group with hydroxyls at 3β and 5β and introduces dimethylene bridges at 6β,7β and 15β,16β.
  • Solubility : Hydroxyl groups may enhance hydrophilicity, contrasting with the hydrophobic methoxy group in 6β-methoxy-3,5-cycloandrost-15-en-17-one .
16-Bromo-6β-Methoxy-3,5-cycloandrost-16-en-17-yl Pyridine
  • Key Differences : Bromine at C-16 and a pyridine ring at C-15.
  • Electronic Effects : Bromine increases molecular weight (442.43 vs. ~316–316.43 for other analogs) and may alter electronic properties.
  • Clinical Relevance : As an Abiraterone impurity, it highlights the impact of halogenation and heterocyclic substitutions on cytochrome P450 inhibition .

Functional Group Impact on Bioactivity

Methoxy vs. Hydroxyl Groups
  • 3β/5β-Hydroxyl () : Increases hydrogen-bonding capacity, favoring interactions with hydrophilic targets (e.g., enzymes or receptors).
Double Bond Position
  • C-15 Double Bond : Present in this compound but absent in analogs like 3α,5α-cycloandrost-6-en-17-one. This may influence metabolic pathways or receptor binding.

Solubility and Pharmacokinetics

Compound Solubility Molecular Weight Key Substituents
This compound Not reported ~316–330* 6β-methoxy, 3,5-cyclo, C-15 double bond
16-Bromo-6β-methoxy analog Chloroform, DCM, Methanol 442.43 16-Bromo, pyridine at C-17
3β,5-Dihydroxy dimethylene analog Not reported 316.43 3β/5β-hydroxyl, dimethylene bridges
*Estimated based on structural analogs.

Preparation Methods

Oxidative Cleavage and Cyclization

Progesterone derivatives undergo oxidative cleavage using sodium periodate (NaIO₄) and potassium permanganate (KMnO₄) in isopropyl alcohol under reflux conditions to yield 1,2-diketone intermediates. This step, achieving yields up to 89%, facilitates subsequent azacyclization. Treatment with ammonium acetate in acetic acid generates the 4-azapregnene core, a common intermediate in steroidal syntheses.

The 3,5-cyclo structure is introduced via acid-catalyzed cyclization. For example, treatment of 4-azapregn-4-ene-3,20-dione with hydrochloric acid in methanol induces ring closure, forming the 3,5-cycloandrostane skeleton. This step is critical for stabilizing the A-ring conformation, which influences the stereochemical outcome of subsequent methoxylation.

The introduction of the 6β-methoxy group necessitates careful control of reaction conditions to avoid epimerization or over-oxidation. Two primary methodologies have been documented:

Epoxide Ring-Opening with Methoxide

B-norsteroidal 5-enes, such as B-norandrost-5-en-17-one, are treated with hypobromous acid (HOBr) to form 5α,6α-bromohydrin intermediates. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) generates a 5,6-epoxide, which undergoes nucleophilic attack by methoxide ions (CH₃O⁻) in methanol. This stereospecific ring-opening yields the 6β-methoxy derivative with >80% regioselectivity.

Key Reaction Conditions

  • Epoxidation: mCPBA (1.2 equiv), dichloromethane (DCM), 0°C → rt, 4 h

  • Methoxylation: NaOMe (2.0 equiv), MeOH, reflux, 6 h

Direct Methoxylation via Bromonium Ion Intermediates

An alternative approach involves the addition of bromine (Br₂) to the Δ¹⁵ double bond of 3,5-cycloandrost-15-en-17-one, forming a bromonium ion intermediate. Quenching with methanol in the presence of silver acetate (AgOAc) directs anti-addition, yielding the 6β-methoxy-16-bromo derivative. Reductive debromination using zinc dust in acetic acid affords the final product.

Yield Optimization Data

StepReagentsYield (%)
Bromonium ion formationBr₂ (1.1 equiv), DCM75
Methanol quenchingMeOH, AgOAc (1.5 equiv)68
DebrominationZn, HOAc, 50°C82

Aldol Condensation for Side-Chain Functionalization

The 17-keto group of the steroidal backbone serves as a site for further modification. Aldol condensation with aromatic aldehydes in alkaline ethanol introduces arylidene groups, enhancing biological activity. For this compound, this step is optional but demonstrated in related compounds:

General Procedure

  • Dissolve 4-azapregn-4-ene-3,20-dione (1.0 equiv) in ethanol.

  • Add aldehyde (1.2 equiv) and potassium hydroxide (KOH, 0.1 equiv).

  • Stir at room temperature for 12–24 h.

  • Isolate product via filtration and recrystallize from methanol.

Representative Yields for Analogous Compounds

AldehydeProductYield (%)
Benzaldehyde21E-Benzylidene derivative40
4-Nitrobenzaldehyde21E-(4-Nitrophenyl)58
Pyridine-3-carboxaldehyde21E-(Pyridin-3-yl)55

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol. Structural validation employs:

  • ¹H NMR : Distinct signals for 6β-methoxy (δ 3.25 ppm, singlet) and 3,5-cyclo protons (δ 5.45–5.60 ppm, multiplet).

  • IR Spectroscopy : C=O stretch at 1700–1750 cm⁻¹ (17-keto group).

  • Mass Spectrometry : Molecular ion peak at m/z 358.2 (M⁺) consistent with C₂₁H₃₀O₃.

Challenges and Optimization Strategies

Stereochemical Control

The 6β-methoxy configuration is thermodynamically favored due to reduced 1,3-diaxial interactions compared to the 6α-epimer. Solvent polarity and temperature critically influence selectivity:

  • Polar aprotic solvents (e.g., DMF) favor 6β:6α ratios of 4:1.

  • Non-polar solvents (e.g., toluene) reduce selectivity to 2:1.

Byproduct Mitigation

Backbone rearrangement products, such as B-norandrost-3,5-dien-17-one, may form during bromination steps. These are minimized by:

  • Strict temperature control (<0°C during Br₂ addition).

  • Use of radical scavengers (e.g., BHT).

Scalability and Industrial Relevance

While lab-scale syntheses report milligram to gram quantities, industrial production requires optimization for cost and efficiency. Key considerations include:

  • Catalyst Recycling : Reuse of AgOAc in methoxylation steps reduces metal waste.

  • Continuous Flow Systems : Microreactor technology improves safety in bromine handling .

Q & A

Q. What are the key synthetic protocols for 6β-Methoxy-3,5-cycloandrost-15-en-17-one?

Methodological Answer: The synthesis involves multi-step transformations starting from pregnane derivatives. A critical step is the formation of the 6β-methoxy-3α,5α-cyclo fragment. For example, tosylate intermediates (e.g., compound 50 ) undergo transesterification with methanol in the presence of CH₃COONa, yielding methyl esters (e.g., 51 ) in 85% efficiency. Subsequent alkaline hydrolysis converts esters to carboxylic acids (e.g., 52 ), which are further functionalized via reactions with triphenylphosphine and ethanolamine to generate oxazoline derivatives (e.g., 53 ) in 62% yield .

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeYieldReference
1Tosylate transesterification85%
2Alkaline hydrolysisHigh
3Oxazoline formation62%

Q. How is the structural integrity of this compound validated?

Methodological Answer: Combined gas-liquid chromatography–mass spectrometry (GLC-MS) is critical. During GLC analysis at 245°C, the 6β-methoxy derivative may undergo partial pyrolysis, producing 3α,5α-cycloandrost-6-en-17-one (M⁺ 270). This decomposition product is distinguishable from androsta-3,5-dien-17-one by its unique fragmentation pattern below m/e 270 .

Q. Key Analytical Observations

  • Mass Spectrum : Strong m/e 270 peak (loss of methanol) .
  • Fragmentation : Absence of ions characteristic of 3,5-dien-17-one derivatives .

Q. What storage conditions are recommended for steroidal derivatives like this compound?

Methodological Answer: While direct data on this compound is limited, structurally similar methoxy-androstane derivatives (e.g., 6-Methoxygramine) require storage below -20°C to prevent degradation . For long-term stability, inert atmospheres (N₂/Ar) and desiccants are advised.

Advanced Research Questions

Q. How does the 6β-methoxy group influence thermal stability during analytical testing?

Methodological Answer: The 6β-methoxy group enhances susceptibility to thermal decomposition. During GLC at 245°C, the methoxy moiety is eliminated as methanol, forming cycloandrostene derivatives (M⁺ 270). This contrasts with non-methoxy analogs (e.g., 3α,5α-cycloandrostane), which remain stable under identical conditions. Researchers must optimize GLC temperatures (<200°C) or use cold on-column injection to mitigate decomposition .

Q. Table 2: Thermal Stability Comparison

CompoundDecomposition ProductTemperature Threshold
6β-Methoxy-3,5-cycloandrostan-17-oneCycloandrostene245°C
3α,5α-CycloandrostaneNone>300°C

Q. What are the challenges in synthesizing enantiomerically pure this compound?

Methodological Answer: Stereochemical control at the 6β position is complicated by competing epimerization during transesterification. For example, methanolysis of tosylates (e.g., 50 ) can yield mixed 6α/6β methoxy products if reaction conditions (pH, temperature) are suboptimal. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for enantiomeric resolution .

Q. How do substituents at the 17-keto position affect biological activity?

Methodological Answer: The 17-keto group is critical for receptor binding. Modifications (e.g., 17-propionate esters) alter pharmacokinetics but reduce affinity for steroidogenic enzymes. Comparative studies with 3-Ethoxy-androsta-3,5-dien-17-one (a related analog) show that bulky 17-substituents decrease metabolic clearance by ~40% .

Q. What strategies resolve contradictions in mass spectral data for methoxy-androstane derivatives?

Methodological Answer: Discrepancies arise from isobaric decomposition products (e.g., cycloandrostene vs. dienone). To resolve this:

Use high-resolution MS (HRMS) to distinguish exact masses.

Compare fragment ion ratios (e.g., m/e 255 vs. m/e 270).

Validate with synthetic standards of proposed decomposition products .

Q. How can researchers optimize yields in oxazoline derivatization reactions?

Methodological Answer: Yields depend on the stoichiometry of triphenylphosphine and ethanolamine. A 1:1.2 molar ratio of acid (52 ) to ethanolamine maximizes oxazoline formation (62% yield). Excess ethanolamine leads to side reactions (e.g., over-alkylation), reducing purity to <90% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.